
1,1-Dibromo-4-tert-butylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibromo-4-tert-butylcyclohexane is an organic compound with the molecular formula C10H18Br2. It is a derivative of cyclohexane, where two bromine atoms are attached to the same carbon atom, and a tert-butyl group is attached to the fourth carbon atom of the cyclohexane ring. This compound is known for its unique structure and reactivity, making it a subject of interest in various chemical research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dibromo-4-tert-butylcyclohexane can be synthesized through the bromination of 4-tert-butylcyclohexanol. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction proceeds via a free radical mechanism, where the hydroxyl group of 4-tert-butylcyclohexanol is replaced by two bromine atoms .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dibromo-4-tert-butylcyclohexane undergoes various chemical reactions, including:
Elimination Reactions: It can undergo E2 elimination reactions to form alkenes.
Substitution Reactions: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by nucleophiles such as hydroxide (OH-) or alkoxide (RO-) ions.
Common Reagents and Conditions
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are commonly used under anhydrous conditions to promote elimination reactions.
Substitution Reactions: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are used for substitution reactions.
Major Products Formed
Elimination Reactions: The major product is typically an alkene, such as 4-tert-butylcyclohexene.
Substitution Reactions: The major products are substituted cyclohexanes, where the bromine atoms are replaced by nucleophiles.
Wissenschaftliche Forschungsanwendungen
1,1-Dibromo-4-tert-butylcyclohexane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research into the potential pharmacological properties of derivatives of this compound is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1,1-Dibromo-4-tert-butylcyclohexane in chemical reactions involves the formation of reactive intermediates, such as carbocations or free radicals, depending on the reaction conditions. In elimination reactions, the compound undergoes deprotonation by a strong base, leading to the formation of a double bond and the elimination of hydrogen bromide (HBr). The molecular targets and pathways involved in its reactions are primarily determined by the nature of the reagents and the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **1,1-Dibromo-4-ethyl
1,1-Dibromo-4-methylcyclohexane: Similar in structure but with a methyl group instead of a tert-butyl group.
Eigenschaften
CAS-Nummer |
105669-73-6 |
|---|---|
Molekularformel |
C10H18Br2 |
Molekulargewicht |
298.06 g/mol |
IUPAC-Name |
1,1-dibromo-4-tert-butylcyclohexane |
InChI |
InChI=1S/C10H18Br2/c1-9(2,3)8-4-6-10(11,12)7-5-8/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
LXSGTDINQUVQDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC(CC1)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


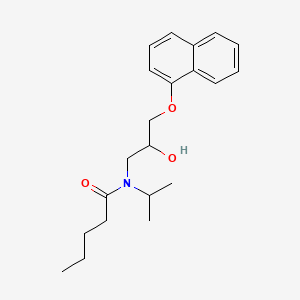

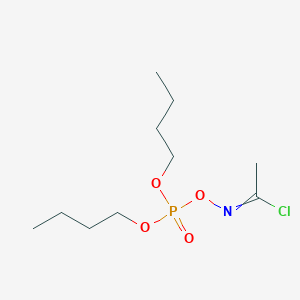
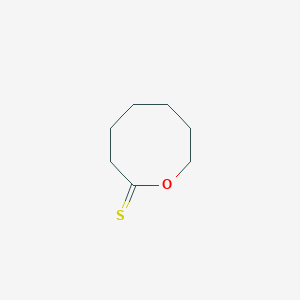
![2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol](/img/structure/B14334921.png)
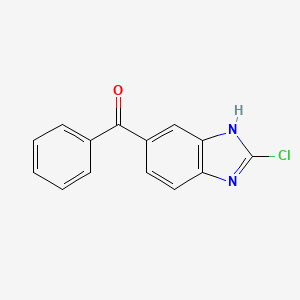
silane](/img/structure/B14334936.png)
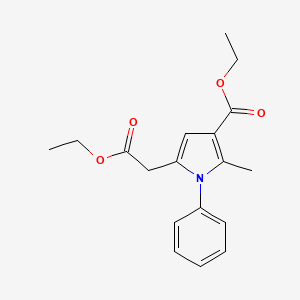
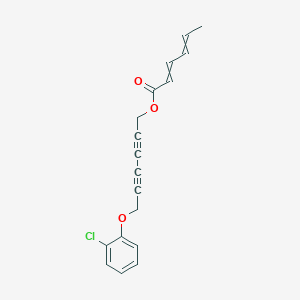
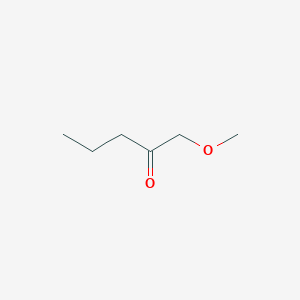
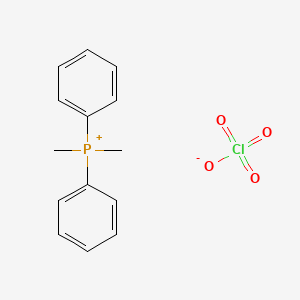
![N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine](/img/structure/B14334970.png)
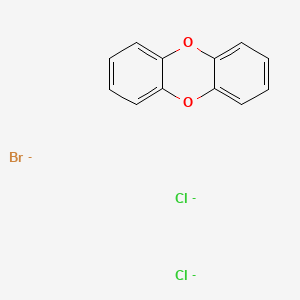
![Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester](/img/structure/B14334989.png)
